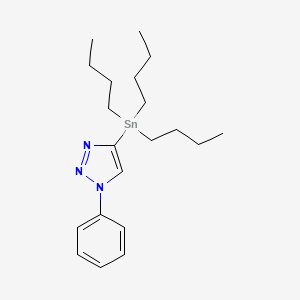
3-Amino-6,6-dimethylcyclohex-2-enone
Descripción general
Descripción
3-Amino-6,6-dimethylcyclohex-2-enone is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.2 . It is a powder in physical form .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4,4-dimethylcyclohexane-1,3-dione with ammonium acetate . The reaction is carried out in toluene for 4 hours at reflux temperature . The volatiles are then evaporated under reduced pressure to obtain the residue, which is triturated with ethyl acetate to get the solid .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO/c1-8(2)4-3-6(9)5-7(8)10/h5H,3-4,9H2,1-2H3 . The InChI key is SZTYOBVVBFZNGB-UHFFFAOYSA-N .Chemical Reactions Analysis
The reaction of the enaminone 1 with cyclopentane-1,2,4-trione 66 in ethanol gives a mixture of 2,6,6-trimethyl-9-phenyl-5,6,7,9-tetrahydro-1H-cyclopenta [b]quinoline-1,2,8 (2H,4H)-trione (67) and 3,6,6-trimethyl-9-phenyl-4,5,6,9-tetrahydro-1H-cyclopenta [b]quinoline-1,2,8 (3H,4H)-trione (68) .Physical And Chemical Properties Analysis
This compound has a melting point of 208-210°C . It is stored at a temperature of 4°C . The compound is a powder in physical form .Aplicaciones Científicas De Investigación
Cyclization and Synthesis of Heterocyclic Compounds
3-Amino-6,6-dimethylcyclohex-2-enone has been utilized in the cyclization of cyanoethylated ketones to produce substituted indoles, an important class of heterocyclic compounds. This process involves treating δ-cyanoketones with KOtBu to yield 3-aminocyclohex-2-enone derivatives, which then form substituted indoles when treated with oxalyl chloride. This method has been demonstrated by synthesizing 3-chloro-6,6-dimethyl-2,5,6,7-tetrahydroindole-2,5-dione (Bergman & Stensland, 2014). Additionally, various methods for synthesizing heterocyclic compounds based on this compound have been discussed extensively, showcasing its versatility in organic synthesis (Rudenko, Shurov, & Stepanyan, 2014).
Enamine Induced Transformations in Organic Synthesis
This compound plays a role in enamine induced transformations. One study highlighted its use in the transformation of 1,3-dimethyl-5-formyluracil to yield annulation products and pyrimido[4,5-b]quinolin-2,4,6(1H, 3H, 7H)-trione derivatives (Singh Dolly, Chimni, & Kumar, 1995).
Reactions with Enones and Enaminones
The compound has been studied for its reactivity with enones and enaminones. For instance, its reaction with ethyl acrylate has been analyzed, showing different products based on the conditions of C- or N-alkylation (Greenhill, Moten, & Hanke, 1984).
Tautomerization Studies
Significant research has been conducted on the tautomerization processes involving this compound. One study observed the formation of its enol-imine tautomer and analyzed the tautomerization process using nuclear magnetic resonance spectroscopy (Kikta & Bieron, 1976).
Synthesis of Novel Heterocyclic Compounds
This compound is crucial in synthesizing novel heterocyclic compounds. For example, its reaction with diacylethylene has been studied to produce 4-oxotetrahydroindole or 5-oxotetrahydroquinoline derivatives, highlighting its utility in creating diverse organic structures (Tamura, Sakaguchi, Kawasaki, & Kita, 1976).
Safety and Hazards
Propiedades
IUPAC Name |
3-amino-6,6-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-8(2)4-3-6(9)5-7(8)10/h5H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTYOBVVBFZNGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=CC1=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24068-46-0 | |
| Record name | 3-amino-6,6-dimethylcyclohex-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-Chloro-2-methoxyphenyl)-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea](/img/structure/B2743973.png)
![3-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2743976.png)

![Sulfane;1,1,1-trifluoro-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)methanesulfonamide](/img/structure/B2743979.png)

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2743982.png)
![2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2743984.png)
![2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2743986.png)

![2-(4-Benzoylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2743988.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide](/img/structure/B2743990.png)


